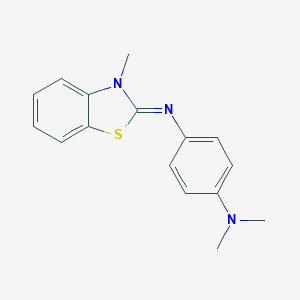
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. MTT is a popular choice for researchers due to its simplicity, sensitivity, and cost-effectiveness.
Wirkmechanismus
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine involves the reduction of this compound to formazan by the mitochondrial enzyme succinate dehydrogenase. The reduction reaction is dependent on the activity of the electron transport chain and reflects the metabolic activity of the cells. The formazan product is insoluble and accumulates in the mitochondria and cytoplasm of the cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with cell metabolism or function. The reduction of this compound to formazan is a passive process that reflects the metabolic activity of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has several advantages over other cell viability assays. It is simple, sensitive, and cost-effective. The assay can be performed in multi-well plates, allowing for high-throughput screening of compounds. The assay is also compatible with various cell types and can be adapted to measure cell proliferation, cytotoxicity, and apoptosis.
However, the this compound assay has some limitations. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in certain conditions. The assay may also produce false-positive results due to the reduction of this compound by non-viable cells or other reducing agents present in the sample.
Zukünftige Richtungen
There are several future directions for the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in scientific research. One potential direction is the development of new this compound-based assays that can measure additional parameters of cell function, such as oxidative stress, inflammation, and autophagy. Another direction is the optimization of the this compound assay for use in 3D cell culture models and tissue engineering applications. Additionally, the use of this compound in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information on cell function and response to treatments.
Synthesemethoden
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with dimethyl sulfate to produce 3-methyl-1,3-benzothiazol-2-ylidene hydrazone. The second step involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene hydrazone with p-phenylenediamine in the presence of sulfuric acid to produce this compound.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the ability of viable cells to reduce this compound to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The this compound assay is commonly used to evaluate the cytotoxicity of drugs, test the effect of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.
Eigenschaften
Molekularformel |
C16H17N3S |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-10-8-12(9-11-13)17-16-19(3)14-6-4-5-7-15(14)20-16/h4-11H,1-3H3 |
InChI-Schlüssel |
CFYDYDSEOZWOKG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



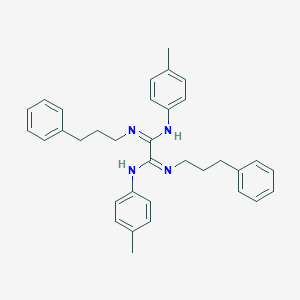
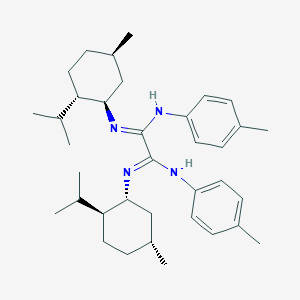
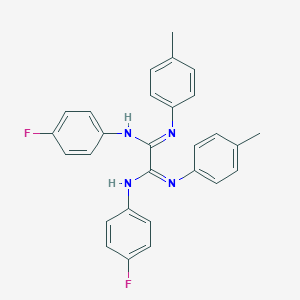
![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)
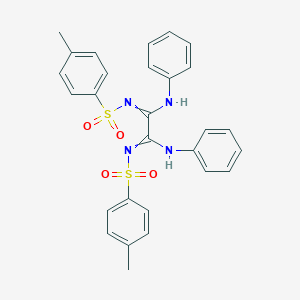

![{6-Methyl-3-[(2-methylphenyl)amino]quinoxalin-2-yl}(2-methylphenyl)amine](/img/structure/B307136.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)
![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![4-methoxy-N-(2-[(4-methoxyphenyl)imino]-2H-1,4-benzoxazin-3(4H)-ylidene)aniline](/img/structure/B307141.png)


![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)